molecular formula C12H14O4 B11885513 Methyl 2-(4-formyl-3-hydroxyphenyl)butanoate

Methyl 2-(4-formyl-3-hydroxyphenyl)butanoate

Cat. No.: B11885513
M. Wt: 222.24 g/mol
InChI Key: FQUXHZNRRNPITL-UHFFFAOYSA-N
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Description

Methyl 2-(4-formyl-3-hydroxyphenyl)butanoate is an organic compound with the molecular formula C12H14O4 It is a derivative of butanoic acid and features a formyl group and a hydroxyphenyl group attached to the butanoate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-formyl-3-hydroxyphenyl)butanoate typically involves the esterification of 4-formyl-3-hydroxyphenylbutanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-formyl-3-hydroxyphenyl)butanoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to a hydroxyl group.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.

Major Products

    Oxidation: 4-carboxy-3-hydroxyphenylbutanoate

    Reduction: 4-hydroxymethyl-3-hydroxyphenylbutanoate

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Methyl 2-(4-formyl-3-hydroxyphenyl)butanoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-formyl-3-hydroxyphenyl)butanoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The hydroxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-hydroxyphenyl)butanoate
  • Methyl 2-(4-hydroxyphenyl)butanoate
  • Methyl 2-(4-formylphenyl)butanoate

Uniqueness

Methyl 2-(4-formyl-3-hydroxyphenyl)butanoate is unique due to the presence of both a formyl and a hydroxy group on the phenyl ring. This dual functionality allows for a wider range of chemical reactions and interactions compared to similar compounds that lack one of these groups.

Biological Activity

Methyl 2-(4-formyl-3-hydroxyphenyl)butanoate, a compound characterized by its unique molecular structure, has garnered attention in recent years for its potential biological activities. This article delves into various aspects of its biological activity, including antioxidant properties, anti-inflammatory effects, and anticancer potential, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C_{13}H_{14}O_{4}
  • Molecular Weight : Approximately 222.237 g/mol
  • Functional Groups : Contains both a formyl group and a hydroxyl group on the phenyl ring, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The hydroxyl group allows for hydrogen bonding and other non-covalent interactions, influencing binding affinity and specificity.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Antioxidants are crucial in preventing oxidative stress-related diseases by neutralizing free radicals. In vitro studies have shown that this compound can scavenge reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Preliminary studies suggest that it may inhibit the production of pro-inflammatory cytokines, which play a key role in chronic inflammation. This activity positions this compound as a potential candidate for developing anti-inflammatory therapies.

Anticancer Activity

Several derivatives of this compound have been evaluated for their anticancer effects. In particular, studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines, suggesting a mechanism through which they may inhibit tumor growth. The compound's ability to modulate signaling pathways involved in cell proliferation and survival is under investigation .

Case Studies

  • Study on Antioxidant Activity :
    A study assessed the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radicals, supporting its use as a natural antioxidant agent .
  • Anti-inflammatory Research :
    In another study, the compound was tested for its ability to reduce inflammation in mouse models of arthritis. The results showed a marked decrease in inflammatory markers, highlighting its therapeutic potential .
  • Anticancer Evaluation :
    A recent evaluation of various derivatives revealed that one specific derivative exhibited potent cytotoxic effects against breast cancer cells, with IC50 values indicating effective inhibition of cell growth.

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaMolecular WeightKey Features
Methyl 2-(3-formyl-4-hydroxyphenyl)acetateC_{11}H_{12}O_{4}194.18 g/molDifferent hydroxyl position
Methyl 2-(4-formyl-3-hydroxyphenyl)acetateC_{12}H_{14}O_{4}194.18 g/molSimilar structure but differs by an acetate group
Methyl 4-[2-(2-formyl-vinyl)-3-hydroxy-5-oxo-cyclopentyl]-butanoateC_{15}H_{18}O_{5}222.237 g/molMore complex structure with additional functional groups

This compound stands out due to its specific arrangement of functional groups, contributing to its distinct biological activities and potential applications in medicinal chemistry.

Properties

Molecular Formula

C12H14O4

Molecular Weight

222.24 g/mol

IUPAC Name

methyl 2-(4-formyl-3-hydroxyphenyl)butanoate

InChI

InChI=1S/C12H14O4/c1-3-10(12(15)16-2)8-4-5-9(7-13)11(14)6-8/h4-7,10,14H,3H2,1-2H3

InChI Key

FQUXHZNRRNPITL-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC(=C(C=C1)C=O)O)C(=O)OC

Origin of Product

United States

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